

# 2-Chloro-4-phenyloxazole physical and chemical properties

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## Compound of Interest

Compound Name: 2-Chloro-4-phenyloxazole

Cat. No.: B057545

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## An In-depth Technical Guide to 2-Chloro-4-phenyloxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Chloro-4-phenyloxazole**, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its synthesis, spectral characteristics, reactivity, and safety, offering a valuable resource for professionals in research and development.

## Chemical Identity and Physical Properties

**2-Chloro-4-phenyloxazole** is a substituted oxazole with the chemical formula  $C_9H_6ClNO$ .<sup>[1][2]</sup> Its molecular weight is approximately 179.60 g/mol.<sup>[1][2][3]</sup> The compound is identified by the CAS Number 445470-08-6.<sup>[1][4][5]</sup> While comprehensive experimental data on all physical properties is limited, available information and data from analogous compounds are summarized below.

Table 1: Physical and Chemical Properties of **2-Chloro-4-phenyloxazole**

Property	Value	Source/Notes
Molecular Formula	C <sub>9</sub> H <sub>6</sub> ClNO	[1][2]
Molecular Weight	179.60 g/mol	[1][2][3]
CAS Number	445470-08-6	[1][4][5]
Appearance	Not explicitly reported; related compounds are often solids.	Inferred from related compounds.
Melting Point	Not explicitly reported. A related compound, 2-Chloro-4-phenylthiazole, has a melting point of 54-58 °C.	
Boiling Point	Not explicitly reported.	
Density	Not explicitly reported.	
Solubility	Not explicitly reported. General solubility tables for organic compounds in various solvents may provide guidance.	

## Synthesis and Experimental Protocols

A key synthetic route to **2-Chloro-4-phenyloxazole** involves the chlorination of 4-phenyloxazole.[1]

### Synthesis of 2-Chloro-4-phenyloxazole from 4-Phenyloxazole[1]

This protocol describes a method for the synthesis of **2-Chloro-4-phenyloxazole**.

Materials:

- 4-Phenyloxazole
- An appropriate chlorinating agent (e.g., N-chlorosuccinimide (NCS) or a similar reagent)

- Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
- Inert gas atmosphere (e.g., Nitrogen or Argon)

Experimental Workflow:



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Caption: General workflow for the synthesis of **2-Chloro-4-phenyloxazole**.

Procedure:

- In a flame-dried flask under an inert atmosphere, dissolve 4-phenyloxazole in an anhydrous solvent.
- Cool the solution to the specified low temperature.
- Slowly add the chlorinating agent to the stirred solution.
- Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).
- Once the reaction is complete, carefully quench the reaction mixture.
- Perform a liquid-liquid extraction to isolate the product.
- Dry the combined organic extracts and remove the solvent in vacuo.
- Purify the resulting crude product using column chromatography on silica gel.

## Spectroscopic Data

Detailed experimental spectra for **2-Chloro-4-phenyloxazole** are not widely published. However, the expected spectral characteristics can be inferred from the analysis of similar structures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl group protons and the proton on the oxazole ring. The chemical shifts of the phenyl protons will be in the aromatic region (typically  $\delta$  7.0-8.5 ppm). The proton at the 5-position of the oxazole ring will likely appear as a singlet in the downfield region.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display signals for the carbons of the phenyl ring and the oxazole ring. The carbon bearing the chlorine atom (C2) is expected to have a chemical shift in the range of  $\delta$  150-160 ppm. The other two carbons of the oxazole ring (C4 and C5) will also have distinct chemical shifts.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Chloro-4-phenyloxazole** is expected to exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the oxazole and phenyl rings, typically in the region of 1500-1650  $\text{cm}^{-1}$ . The C-O-C stretching of the oxazole ring would likely appear in the 1000-1300  $\text{cm}^{-1}$  region.

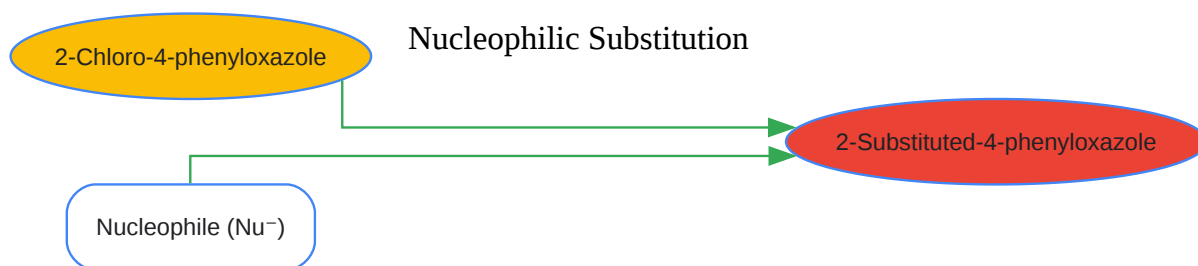
## Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound (179.60 g/mol). Due to the presence of chlorine, an isotopic peak ( $\text{M}+2$ ) at approximately one-third the intensity of the molecular ion peak is expected.[6] Common fragmentation patterns for phenyl-substituted oxazoles involve cleavage of the oxazole ring.[2]

## Reactivity and Stability

The reactivity of the 2-chloro-oxazole scaffold is characterized by the susceptibility of the C2-chloro substituent to nucleophilic substitution. This makes it a valuable intermediate for the synthesis of various 2-substituted oxazole derivatives.

Reactivity with Nucleophiles:



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Caption: Nucleophilic substitution at the C2 position of **2-Chloro-4-phenyloxazole**.

Information regarding the specific stability of **2-Chloro-4-phenyloxazole** is not extensively detailed in the available literature. General considerations for halogenated heterocyclic compounds suggest that it should be stored in a cool, dry place away from strong oxidizing agents. Safety data for a related compound, 2-chlorobenzoxazole, indicates it is a combustible liquid and sensitive to air.[3]

## Potential Biological Activity

While specific biological studies on **2-Chloro-4-phenyloxazole** are limited, the oxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Oxazole derivatives have been reported to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, **2-Chloro-4-phenyloxazole** has been utilized as a reactant in the synthesis of arylaminooxazoles, which have been investigated as TRPV1 antagonists.[4] The introduction of a chloro substituent at the 2-position and a phenyl group at the 4-position can significantly influence the biological profile of the oxazole ring system. Further research is warranted to explore the specific biological activities of this compound.

## Safety and Handling

Based on the safety data for similar compounds, **2-Chloro-4-phenyloxazole** is expected to be a hazardous substance. It is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Precautionary Measures:

- Handle in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Store in a tightly closed container in a cool, dry place.

In case of exposure, follow standard first-aid procedures and seek medical attention. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

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